Ethyl 5-bromo-6-chloronicotinate
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Overview
Description
Ethyl 5-bromo-6-chloronicotinate: is a heterocyclic compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.50 g/mol . It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-6-chloronicotinate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-6-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . Another method includes the reaction of 5-bromo-6-chloronicotinic acid with ethyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-6-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products Formed:
Nucleophilic substitution: Formation of substituted nicotinates.
Oxidation and reduction: Formation of various oxidized or reduced derivatives.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-6-chloronicotinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-chloronicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-bromo-6-chloropyridine-3-carboxylate: Similar structure but with different substituents on the pyridine ring.
Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and applications in synthesis and research . Its ethyl ester group also provides distinct properties compared to similar compounds with different ester groups .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
ethyl 5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
ZKAIZRTVEQRPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)Br |
Origin of Product |
United States |
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